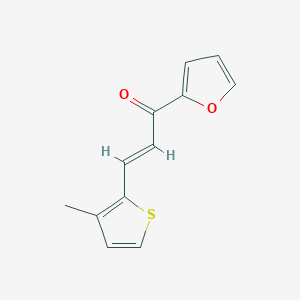
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as 2C6F-PPE, is a synthetic compound that is used in scientific research in order to study a variety of biochemical and physiological effects. This compound has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology.
Applications De Recherche Scientifique
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology. In medicine, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. In pharmacology, it has been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. In biotechnology, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
Mécanisme D'action
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is still not fully understood. However, it is believed that the compound works by binding to certain receptors in the body, such as the G-protein-coupled receptor (GPCR). This binding causes a cascade of biochemical reactions that lead to the desired effects.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. It has also been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. Additionally, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is not expensive. Additionally, it is non-toxic and has a low potential for causing side effects. However, there are some limitations to its use. For example, the compound is not very stable and may degrade over time, making it difficult to store for long periods of time. Additionally, it may not be as effective in some experiments as other compounds.
Orientations Futures
There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, the compound could be further studied for its potential to act as an anti-inflammatory agent, an analgesic, or a molecular probe. Additionally, it could be studied for its potential to help in the development of new drugs or to treat other diseases. Finally, it could be studied for its potential to act as a biomarker or to help in the diagnosis and treatment of various conditions.
Méthodes De Synthèse
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is synthesized through a process known as “cross-coupling”, which involves the use of palladium catalysts. The process involves the reaction of a palladium catalyst with two different compounds, in this case 2-chloro-6-fluorophenylacetylene and 4-phenylphenylprop-2-en-1-one. The reaction produces the desired product, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, as well as a byproduct, palladium chloride. The reaction is carried out in a solvent, such as toluene or dichloromethane, in order to increase the solubility of the reactants and the product.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO/c22-19-7-4-8-20(23)18(19)13-14-21(24)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDDEQWGDCYQML-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)
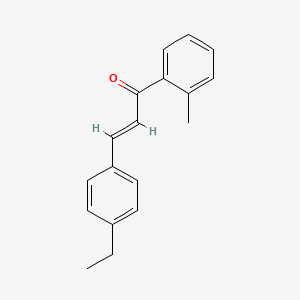
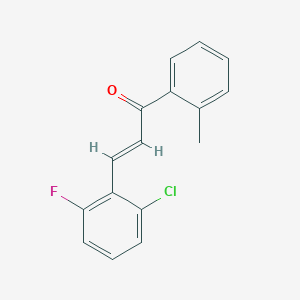

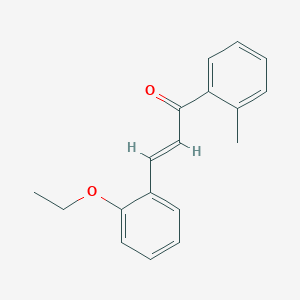
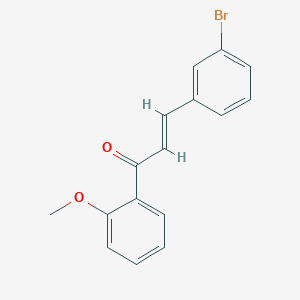
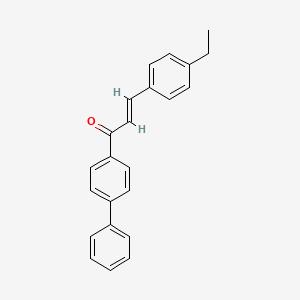
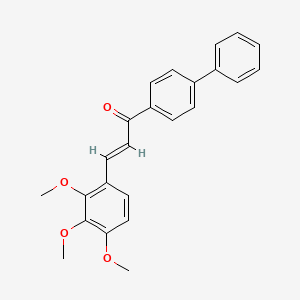
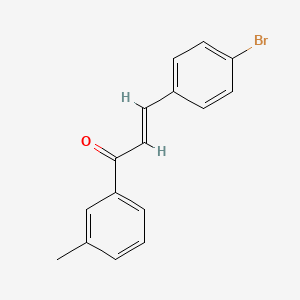


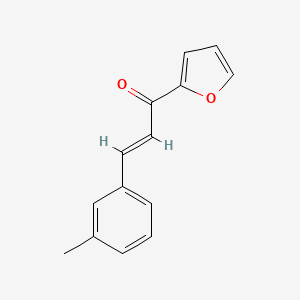
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
